molecular formula C8H10N4OS2 B14885051 n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14885051
M. Wt: 242.3 g/mol
InChI Key: NIRFOADRYGTNMN-UHFFFAOYSA-N
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Description

n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound with a unique structure that combines elements of isoxazole and thiadiazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the isoxazole and thiadiazole precursors. The key steps include:

    Preparation of 3-methylisoxazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling of the isoxazole and thiadiazole rings: This step involves the formation of a thioether linkage between the two rings, typically using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazole
  • n-Methyl-5-(((3-methylisoxazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine derivatives

Uniqueness

This compound is unique due to its specific combination of isoxazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N4OS2

Molecular Weight

242.3 g/mol

IUPAC Name

N-methyl-5-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10N4OS2/c1-5-3-6(13-12-5)4-14-8-11-10-7(9-2)15-8/h3H,4H2,1-2H3,(H,9,10)

InChI Key

NIRFOADRYGTNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CSC2=NN=C(S2)NC

Origin of Product

United States

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